

Technical Monograph: 4,4-Dimethylcyclohexanone-2,2,6,6-d4

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Compound of Interest

Compound Name: 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

CAS No.: 418866-12-0

Cat. No.: B1145211

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High-Purity Deuterated Isotopolog for Mechanistic Profiling and Quantitation

Executive Summary

4,4-Dimethylcyclohexanone-2,2,6,6-d4 (CAS: 41866-12-0) is a specialized stable isotope-labeled building block used critically in pharmaceutical research. Distinguished by the substitution of four alpha-protons with deuterium, this compound serves as a "silent" NMR standard and a kinetic probe for reactions involving enolization. Its gem-dimethyl substitution at the C4 position provides unique steric protection, preventing beta-elimination side reactions often seen in linear ketone labeling. This guide details its physicochemical properties, synthesis via thermodynamic exchange, and applications in Kinetic Isotope Effect (KIE) studies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The introduction of deuterium at the thermodynamically active alpha-positions (C2 and C6) alters the vibrational frequency of the C-H bonds (lowering the zero-point energy) without significantly changing the steric environment.

Table 1: Physicochemical Profile

Property	Specification
Chemical Name	4,4-Dimethylcyclohexanone-2,2,6,6-d4
CAS Number	41866-12-0
Molecular Formula	C ₈ H ₁₀ D ₄ O
Molecular Weight	130.22 g/mol (Calculated based on D enrichment)
Parent Compound MW	126.20 g/mol
Appearance	White to off-white low-melting solid or semi-solid
Melting Point	40–44 °C (Parent: 41–45 °C)
Isotopic Purity	Typically ≥ 98 atom % D
Solubility	Soluble in CDCl ₃ , DMSO-d ₆ , Methanol-d ₄ ; Insoluble in water
Storage	Hygroscopic; Store at -20°C under inert atmosphere (N ₂ /Ar)

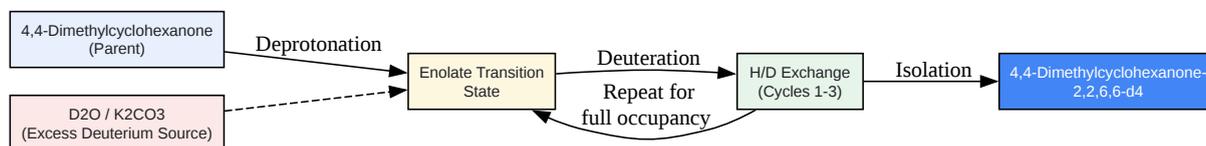
Synthesis & Manufacturing Methodology

The synthesis of 4,4-Dimethylcyclohexanone-2,2,6,6-d4 is driven by thermodynamic H/D exchange. Unlike kinetic deprotonation (which requires LDA at -78°C), this process utilizes the reversible formation of the enolate in the presence of a deuterium source (D₂O) and a base catalyst.

Mechanism of Action

The 4,4-dimethyl substitution is critical here. In unsubstituted cyclohexanones, harsh basic conditions can lead to aldol condensations. The gem-dimethyl group at C4 sterically hinders the carbonyl, reducing self-condensation rates while allowing the smaller deuterium atoms to exchange at the alpha positions.

DOT Diagram: Synthesis Workflow



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Figure 1: Base-catalyzed thermodynamic exchange mechanism converting protium to deuterium at alpha-carbon positions.

Detailed Protocol: Base-Catalyzed Exchange

Objective: Achieve >98% D-incorporation at C2/C6 positions.

- Reagent Prep: Dissolve 4,4-dimethylcyclohexanone (10 mmol) in 1,4-dioxane (solvent) to ensure solubility.
- Exchange Phase: Add D₂O (50 mmol, 5 eq) and anhydrous K₂CO₃ (0.5 eq).
- Reflux: Heat the mixture to 80°C for 12 hours. The basic conditions facilitate the formation of the enolate, which is reprotonated by D₂O.
- Workup 1: Cool to RT. Extract with Et₂O. Dry organic layer over Na₂SO₄ and concentrate.[1]
- Iterative Exchange: Analyze by ¹H NMR. If alpha-proton signal persists, repeat steps 2-4 with fresh D₂O. Note: Usually 2-3 cycles are required to overcome the statistical equilibrium.
- Purification: Final purification via sublimation or recrystallization from pentane (if solid) to remove trace water.

Spectral Characterization

The deuteration of the alpha-positions results in distinct spectral silencing in Proton NMR and mass shifts in MS, making this compound an ideal internal standard.

Nuclear Magnetic Resonance (¹H NMR)

- Parent Compound (4255-62-3):
 - δ 2.35 ppm (t, 4H): Alpha-protons (C2, C6).
 - δ 1.60 ppm (t, 4H): Beta-protons (C3, C5).
 - δ 1.05 ppm (s, 6H): Methyl groups.
- Deuterated Analog (d4):
 - δ 2.35 ppm: SILENT (Signal disappears completely).
 - δ 1.60 ppm: Becomes a Singlet (s, 4H). The triplet splitting is lost because the neighboring coupling partners (alpha-protons) are removed.
 - δ 1.05 ppm: Singlet (s, 6H) remains unchanged.

Mass Spectrometry[9]

- Parent: Base peak at m/z 126.[1]
- d4 Analog: Base peak shifts to m/z 130.
- Fragmentation: The McLafferty rearrangement and alpha-cleavage pathways will show mass shifts corresponding to the retention of deuterium, aiding in fragmentation mechanism studies.

Applications in Drug Development[3][11][12][13][14]

A. Kinetic Isotope Effect (KIE) Studies

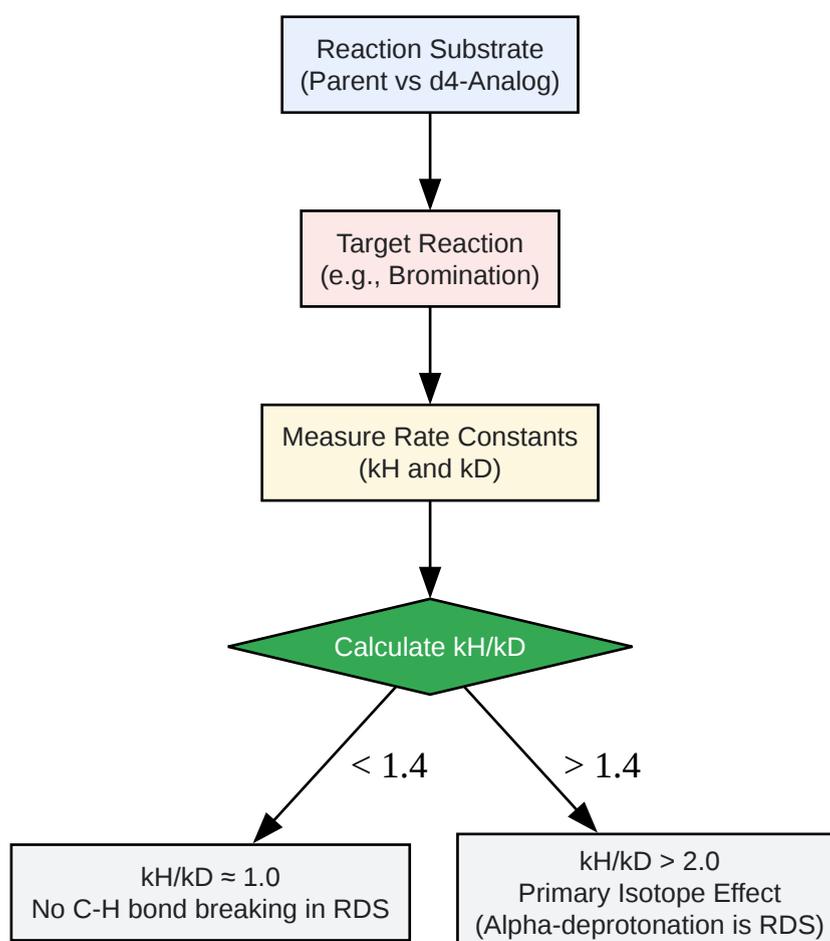
This compound is essential for determining the rate-determining step (RDS) in reactions involving the carbonyl alpha-position (e.g., halogenation, alkylation, or metabolic oxidation).

- Primary KIE ($k_H/k_D > 2$): Indicates C-H bond breaking at the alpha-position is the RDS.
- Secondary KIE: Probes hybridization changes (sp^3 to sp^2) during the transition state.

B. Metabolic Stability Profiling

While the alpha-protons of ketones are exchangeable in vivo, the gem-dimethyl group blocks beta-oxidation. Using the d4-analog allows researchers to differentiate between metabolic clearance via alpha-hydroxylation (which would remove D) versus ring oxidation at distal sites.

DOT Diagram: KIE Experimental Logic



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Figure 2: Decision tree for interpreting Kinetic Isotope Effects using 4,4-dimethylcyclohexanone-d4.

Handling: The Back-Exchange Risk

Critical Warning: Alpha-deuterated ketones are susceptible to back-exchange if exposed to protic solvents (H₂O, MeOH, EtOH) containing even trace amounts of acid or base.

Storage & Handling Protocol

- Solvent Choice: Always use aprotic solvents (DCM, THF, Acetonitrile) for reactions.
- NMR Analysis: Use CDCl₃ or DMSO-d₆. Avoid CD₃OD (Methanol-d₄) unless it is 100% isotopic purity, as the labile deuterium in the solvent can exchange with the substrate, complicating integration.
- Storage: Store under Argon at -20°C. Moisture in the air can catalyze H/D exchange over long periods, degrading isotopic purity.

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